N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a 1,3,4-thiadiazole ring, a benzylsulfanyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.
Introduction of the benzylsulfanyl group: This step often involves nucleophilic substitution reactions where a benzyl halide reacts with a thiadiazole derivative.
Formation of the imidazole ring: This can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Coupling of the two moieties: The final step involves coupling the thiadiazole and imidazole derivatives through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and green chemistry principles could be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like tin(II) chloride or hydrogenation.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzyl derivatives, halobenzyl derivatives.
Scientific Research Applications
N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may impart biological activity such as antimicrobial, antifungal, or anticancer properties.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules or as a functional additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE would depend on its specific application. In medicinal chemistry, it may act by:
Inhibiting enzymes: The compound could bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.
Disrupting cellular processes: The compound could interfere with critical cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- **N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
- **N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
Uniqueness
N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE is unique due to the presence of both a benzylsulfanyl group and an imidazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H21N5O2S3 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[4-[(4-hydroxyphenyl)methyl]-5-methyl-1H-imidazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H21N5O2S3/c1-14-18(11-15-7-9-17(28)10-8-15)24-20(23-14)30-13-19(29)25-21-26-27-22(32-21)31-12-16-5-3-2-4-6-16/h2-10,28H,11-13H2,1H3,(H,23,24)(H,25,26,29) |
InChI Key |
JEDYJVAEQWSLSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)CC4=CC=C(C=C4)O |
Origin of Product |
United States |
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